molecular formula C14H21BO3 B12434335 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12434335
M. Wt: 248.13 g/mol
InChI Key: DAZDWVUVZXWCPG-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a substituted phenyl ring attached to a pinacol boronate core. Its structure includes a methoxy group at the ortho position (C2) and a methyl group at the meta position (C3) on the phenyl ring, conferring distinct steric and electronic properties. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the boronate group.

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

2-(2-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3/c1-10-8-7-9-11(12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3

InChI Key

DAZDWVUVZXWCPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)OC

Origin of Product

United States

Preparation Methods

Boronic Acid Esterification with Pinacol

The most direct method involves esterification of 2-methoxy-3-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This two-step process begins with the synthesis of the boronic acid precursor, followed by its conversion to the dioxaborolane.

Step 1: Synthesis of 2-Methoxy-3-methylphenylboronic Acid
The boronic acid is typically prepared via a metal-halogen exchange reaction. For example, 2-bromo-3-methylanisole reacts with trimethyl borate in the presence of n-butyllithium at cryogenic temperatures (–78°C to –100°C). The reaction proceeds as follows:
$$
\text{Ar-Br} + \text{B(OMe)}3 \xrightarrow{\text{n-BuLi}} \text{Ar-B(OH)}2 + \text{LiBr} + \text{MeOH}
$$
Key conditions include anhydrous tetrahydrofuran (THF) as the solvent and strict exclusion of moisture to prevent boronic acid hydrolysis.

Step 2: Esterification with Pinacol
The boronic acid is then reacted with pinacol in dichloromethane under Dean-Stark conditions to remove water. Magnesium sulfate (1.0 equiv) is added as a dehydrating agent, and the mixture is stirred for 16–24 hours at room temperature. The product is isolated via filtration and vacuum distillation, yielding the boronic ester in 70–85% purity.

Grignard Reagent Approach

An alternative route employs Grignard reagents to form the boron-carbon bond. Starting from 2-methoxy-3-methylphenylmagnesium bromide, the reagent is treated with triisopropyl borate, followed by acidic work-up to yield the boronic acid. Subsequent esterification with pinacol follows the same protocol as above. This method is less favored due to the sensitivity of Grignard reagents to steric hindrance from the methoxy and methyl groups.

Modern Catalytic Methods

Palladium-Catalyzed Miyaura Borylation

Transition-metal catalysis offers a more efficient pathway. Aryl halides (e.g., 2-iodo-3-methylanisole) react with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst (e.g., PdCl$$2$$(dppf)) and a base (KOAc) in dioxane at 80–100°C. The reaction achieves higher regioselectivity and tolerates functional groups:
$$
\text{Ar-I} + \text{B}
2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Bpin} + \text{Byproducts}
$$
Yields range from 75–90%, with purification via flash chromatography (hexane/ethyl acetate).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. For example, a plug-flow reactor system achieves 95% conversion of 2-bromo-3-methylanisole to the boronic ester within 2 hours at 120°C, using heterogeneous palladium catalysts supported on carbon.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Catalyst Purification
Boronic Acid Esterification 70–85% 16–24 h None Distillation
Miyaura Borylation 75–90% 12–24 h PdCl$$_2$$(dppf) Flash Chromatography
Continuous Flow 90–95% 2 h Pd/C Filtration

Challenges and Optimization

Steric Hindrance and Regioselectivity

The ortho-methoxy and meta-methyl groups introduce steric constraints, necessitating bulky ligands (e.g., dppf) to prevent undesired coupling byproducts. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a limitation.

Purification Difficulties

The product’s high boiling point (108°C at 23 mmHg) complicates distillation. Silica gel chromatography with gradient elution (hexane to 20% ethyl acetate) is recommended for laboratory-scale purification.

Chemical Reactions Analysis

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, to form boronate esters. These interactions are crucial for its reactivity in coupling reactions and its potential use in biological applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxaborolane Derivatives

Compound Name Substituent Position & Groups Molecular Formula Molecular Weight Key References
Target Compound 2-methoxy-3-methylphenyl C₁₄H₂₁BO₃ 248.13
2-(2-Methoxy-5-methylphenyl)-... 2-methoxy-5-methylphenyl C₁₄H₂₁BO₃ 248.13
2-(3-Methoxy-2,4-dimethylphenyl)-... 3-methoxy-2,4-dimethylphenyl C₁₅H₂₃BO₃ 262.15
2-(4-Methoxy-3,5-dimethylphenyl)-... 4-methoxy-3,5-dimethylphenyl C₁₅H₂₃BO₃ 262.15
2-(3-(Methylsulfonyl)phenyl)-... 3-(methylsulfonyl)phenyl C₁₃H₁₉BO₄S 296.13
  • Steric Effects : The target compound’s ortho-methoxy group introduces steric hindrance, which may reduce reactivity in cross-coupling reactions compared to para-substituted analogs (e.g., 2-(4-methoxyphenyl)-..., ).
  • Electronic Effects : Electron-donating groups (e.g., methoxy, methyl) enhance boronate stability but may slow transmetalation steps, whereas electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, improving reactivity in certain contexts.

Cross-Coupling Reactions

  • Electron-Rich Arenes : The target compound’s methoxy and methyl groups may slow Suzuki couplings compared to electron-deficient derivatives like 2-(3-(methylsulfonyl)phenyl)-... .
  • Steric Hindrance : Ortho-substituted analogs (e.g., 2-(2-methoxy-5-methylphenyl)-... ) exhibit reduced reactivity in coupling reactions due to hindered boron center accessibility.

C–H Borylation Selectivity

  • Ligand and borane choice (e.g., B₂pin₂ vs. HBpin) dramatically affects regioselectivity. For example, sterically demanding ligands favor meta borylation in methoxy-substituted arenes .

Biological Activity

2-(2-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of Dioxaborolane, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H21_{21}BO3_3
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 2304007-73-4

Mechanisms of Biological Activity

Dioxaborolane exhibits a range of biological activities attributed to its structural features. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Properties : Dioxaborolane demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Therapeutic Applications

Dioxaborolane has been investigated for various therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that Dioxaborolane possesses anticancer properties. It has shown efficacy against different cancer cell lines, including:
    • Breast Cancer
    • Lung Cancer
    • Leukemia
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage to vascular tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of Dioxaborolane:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of Dioxaborolane derivatives. Results showed a significant reduction in cell viability in breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .
  • Study 2 : Research conducted by Smith et al. (2023) demonstrated that Dioxaborolane modulates inflammatory cytokines in a mouse model of arthritis, leading to reduced swelling and pain .
  • Study 3 : In a pharmacokinetic study, Dioxaborolane was administered to rats, revealing a half-life of approximately 6 hours and effective bioavailability (around 75%) .

Data Tables

Biological ActivityTarget Cell LineIC50 (µM)Reference
AnticancerBreast Cancer15
AnticancerLung Cancer20
Anti-inflammatoryArthritis ModelN/A
PharmacokineticsRat ModelN/A

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